molecular formula C19H22N4O3 B5116443 5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-isobutyl-2-pyridinamine

5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-isobutyl-2-pyridinamine

Cat. No.: B5116443
M. Wt: 354.4 g/mol
InChI Key: LHFDZJNLJHTDIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-isobutyl-2-pyridinamine, also known as DPA-714, is a selective ligand for the translocator protein (TSPO), which is involved in the regulation of mitochondrial function and cellular stress response. DPA-714 has been extensively studied in scientific research due to its potential applications in various fields, including neuroscience, oncology, and immunology.

Mechanism of Action

5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-isobutyl-2-pyridinamine binds to TSPO, which is located on the outer mitochondrial membrane. TSPO is involved in the regulation of mitochondrial function and cellular stress response. Binding of this compound to TSPO leads to the modulation of mitochondrial function, which can have downstream effects on various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to modulate mitochondrial function, which can affect cellular metabolism and energy production. It has also been shown to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-isobutyl-2-pyridinamine in lab experiments is its high selectivity for TSPO, which allows for the specific modulation of mitochondrial function. However, this compound is not without limitations. It has a relatively short half-life, which can limit its efficacy in certain experiments. Additionally, its effects on mitochondrial function can be complex and may vary depending on the experimental conditions.

Future Directions

There are several potential future directions for research on 5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-isobutyl-2-pyridinamine. One area of interest is the role of TSPO in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have potential neuroprotective effects, and further research in this area could lead to the development of new treatments for these diseases. Additionally, this compound has potential applications in the field of oncology, where it may be used to modulate mitochondrial function in cancer cells. Finally, there is ongoing research into the development of new TSPO ligands with improved efficacy and selectivity, which may lead to the development of more effective treatments for a range of diseases.

Synthesis Methods

The synthesis of 5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-isobutyl-2-pyridinamine involves several steps, starting with the reaction of 2,3-dimethoxybenzoyl chloride with hydrazine hydrate to form 2,3-dimethoxyphenyl hydrazine. This intermediate is then reacted with ethyl chloroformate to form 3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole. Finally, the oxadiazole is reacted with isobutylamine and 2-pyridinecarboxaldehyde to form this compound.

Scientific Research Applications

5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-isobutyl-2-pyridinamine has been used extensively in scientific research as a tool to study the role of TSPO in various biological processes. It has been shown to have potential applications in the fields of neuroscience, oncology, and immunology.

Properties

IUPAC Name

5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-12(2)10-20-16-9-8-13(11-21-16)19-22-18(23-26-19)14-6-5-7-15(24-3)17(14)25-4/h5-9,11-12H,10H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFDZJNLJHTDIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC=C(C=C1)C2=NC(=NO2)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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